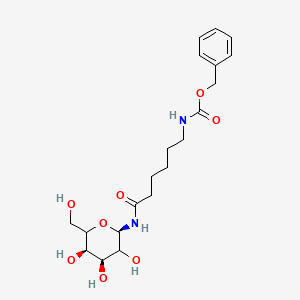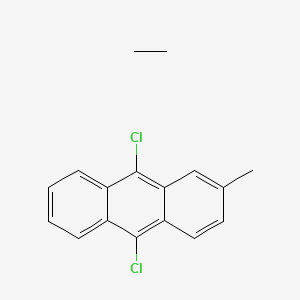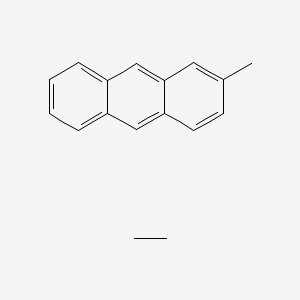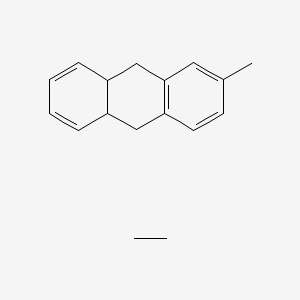![molecular formula C21H18ClN3O4 B561882 prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate CAS No. 887353-21-1](/img/structure/B561882.png)
prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate” is a chemical compound with the molecular formula C21H18ClN3O4 . It’s listed in several chemical databases, indicating that it’s recognized as a distinct chemical entity .
Physical and Chemical Properties This compound has a molecular weight of 411.83800 . It has a density of 1.382g/cm3 and a boiling point of 530ºC at 760 mmHg . The flash point is 274.3ºC .
Applications De Recherche Scientifique
Synthesis and Bioinformatic Characterization for Neurodegenerative Diseases
A study focused on the synthesis and bioinformatic characterization of new Schiff bases, potentially applicable in treating neurodegenerative diseases like Alzheimer’s. The compounds were spectrally characterized and evaluated for drug-like properties, pharmacokinetics, dynamics, and genomics, showing promise as neuropsychiatric drugs (Avram et al., 2021).
Polymer Synthesis via RAFT Polymerization
Research on azobenzene-based dithiocarbamates synthesized and used as RAFT agents for the polymerization of styrene and methyl methacrylate demonstrated the effective polymerization controllability. This study contributes to the understanding of polymer synthesis mechanisms and potential applications in material science (Wan et al., 2008).
Synthesis of Soluble Novel Polyacetylenes
A study aimed at synthesizing novel polyacetylenes containing carbamate and eugenol moieties, revealing polymers with stable helical structures and solubility in common organic solvents. This research has implications for developing new materials with specific structural and solubility properties (Rahim, 2020).
Antineoplastic and Antimalarial Screening
A study on the synthesis of 2-(9-acridinyl)ethyl-N-substituted carbamates evaluated their antineoplastic, antimalarial, and CNS activity, although the compounds showed negative biological activity in these areas. This research contributes to the ongoing search for new compounds with potential therapeutic applications (Stewart & Gammans, 1975).
Herbicidal Activity of Novel Compounds
A study synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)-propanoates/acetates, evaluating their herbicidal activities. One compound showed comparable herbicidal activity to a commercial herbicide, indicating potential as a lead compound for weed management (Xu et al., 2017).
Safety and Hazards
The safety and hazards of this compound are not specified in the search results. For detailed information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .
Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, Future Directions Unfortunately, the search results do not provide specific information on the synthesis, molecular structure analysis, chemical reactions, mechanism of action, or future directions for this compound .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate involves the reaction of 9-chloro-7-(prop-2-enoxycarbonylamino)acridine with prop-2-enyl isocyanate in the presence of a base.", "Starting Materials": [ "9-chloro-7-(prop-2-enoxycarbonylamino)acridine", "Prop-2-enyl isocyanate", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 9-chloro-7-(prop-2-enoxycarbonylamino)acridine in a suitable solvent (e.g. dichloromethane).", "Step 2: Add the base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Slowly add prop-2-enyl isocyanate to the solution while stirring continuously.", "Step 4: Stir the reaction mixture for several hours at room temperature or under reflux.", "Step 5: Quench the reaction by adding a suitable acid (e.g. hydrochloric acid) to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
887353-21-1 |
Formule moléculaire |
C21H18ClN3O4 |
Poids moléculaire |
411.8 g/mol |
Nom IUPAC |
prop-2-enyl N-[9-chloro-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-9-28-20(26)23-13-5-7-15-17(11-13)25-18-12-14(6-8-16(18)19(15)22)24-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,23,26)(H,24,27) |
Clé InChI |
QSDSFWYUDYFZLP-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)NC(=O)OCC=C |
SMILES canonique |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


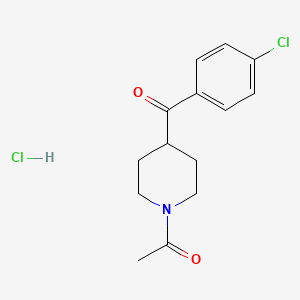
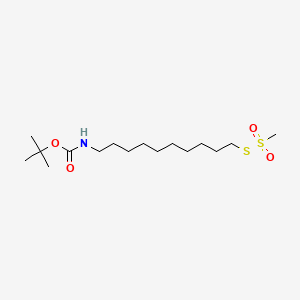
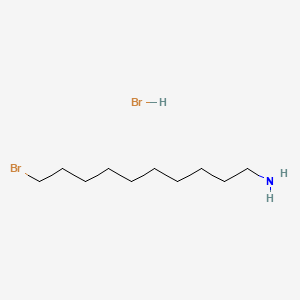
![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)




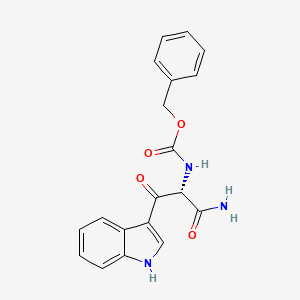
![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)
